molecular formula C9H8F3NO2 B15147598 4-Amino-3-trifluoromethylphenylacetic acid

4-Amino-3-trifluoromethylphenylacetic acid

Cat. No.: B15147598
M. Wt: 219.16 g/mol
InChI Key: UKBBRSUZRZDYTG-UHFFFAOYSA-N
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Description

4-Amino-3-trifluoromethylphenylacetic acid is an organic compound with the molecular formula C9H8F3NO2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenylacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-trifluoromethylphenylacetic acid typically involves the introduction of the trifluoromethyl group to a phenylacetic acid derivative. One common method is the reaction of 4-amino-3-trifluoromethylbenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-trifluoromethylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced trifluoromethyl compounds, and substituted phenylacetic acid derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 4-Amino-3-trifluoromethylphenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-3-trifluoromethylphenylacetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and molecular structure, which confer unique chemical properties and biological activities. The presence of both the amino and trifluoromethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-amino-3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-5(4-8(14)15)1-2-7(6)13/h1-3H,4,13H2,(H,14,15)

InChI Key

UKBBRSUZRZDYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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